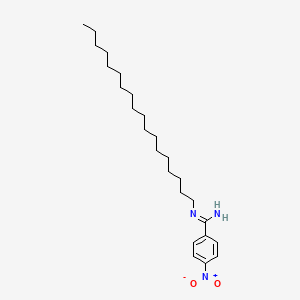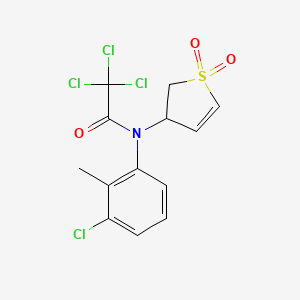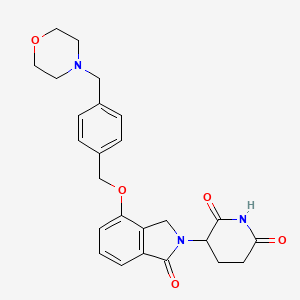
2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a phthalimide core, which is a bicyclic structure containing a benzene ring fused to a five-membered ring with two nitrogen atoms. The compound also features a nitrophenyl group and a methylphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide coreThe reaction conditions often require the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or methylphenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE include other phthalimide derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but differs in its biological activity and chemical properties.
Imidazole derivatives: These compounds share the heterocyclic core but have different substituents, leading to varied biological activities. The uniqueness of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H16N2O7 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H16N2O7/c1-14-5-7-15(8-6-14)21(27)13-33-24(30)16-9-10-19-20(11-16)23(29)25(22(19)28)17-3-2-4-18(12-17)26(31)32/h2-12H,13H2,1H3 |
InChI-Schlüssel |
MUVNRVLZPZBNRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)


